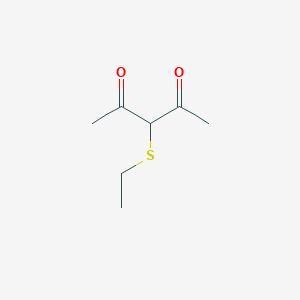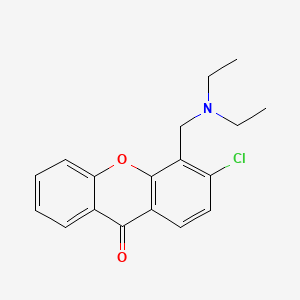![molecular formula C10H22N2O4 B14668528 3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with two propanol groups, each bearing a hydroxyl group. The molecular formula of 1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- is C10H22N2O4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of 1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simple piperazine derivative with a wide range of biological activities.
1,4-Disubstituted Piperidines: Compounds with similar structural features but different substituents, leading to varied biological activities.
Piperidine Derivatives: Compounds with a piperidine ring, known for their pharmacological applications.
Uniqueness
1,4-Piperazinedipropanol, beta1,beta4-dihydroxy- is unique due to the presence of two hydroxyl groups on the propanol substituents, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine and piperidine derivatives .
Propiedades
Fórmula molecular |
C10H22N2O4 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-[4-(2,3-dihydroxypropyl)piperazin-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C10H22N2O4/c13-7-9(15)5-11-1-2-12(4-3-11)6-10(16)8-14/h9-10,13-16H,1-8H2 |
Clave InChI |
QBQAHDOKQKMCHM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(CO)O)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


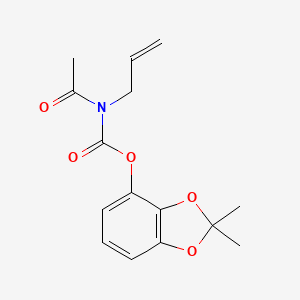
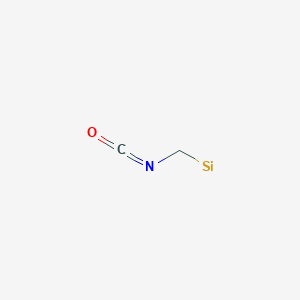
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
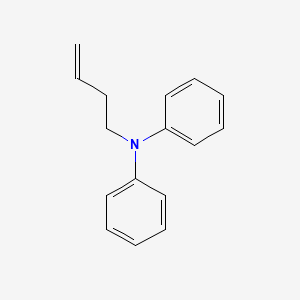

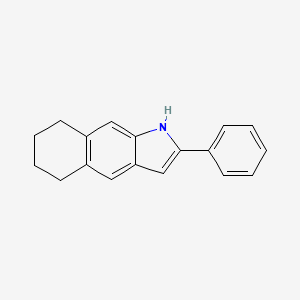
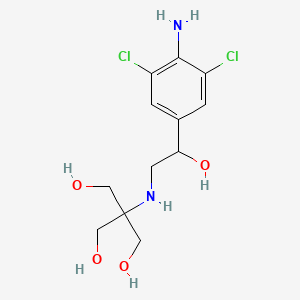


![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
